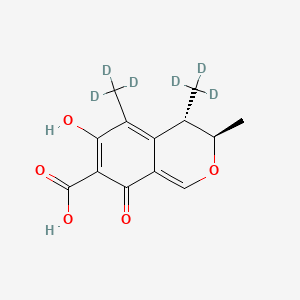

Citrinin-d6

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14O5 |

|---|---|

Molecular Weight |

256.28 g/mol |

IUPAC Name |

(3R,4S)-6-hydroxy-3-methyl-8-oxo-4,5-bis(trideuteriomethyl)-3,4-dihydroisochromene-7-carboxylic acid |

InChI |

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i1D3,2D3 |

InChI Key |

CBGDIJWINPWWJW-LTNSUXMLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1[C@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C([2H])([2H])[2H])C |

Canonical SMILES |

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Citrinin-d6: A Technical Guide to its Application in Toxicology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Citrinin-d6, with a primary focus on its critical role in the field of toxicology. While this compound itself is not the primary subject of toxicological concern, its application as an internal standard is indispensable for the accurate quantification of its non-deuterated counterpart, citrinin, a mycotoxin with significant health implications.

Understanding Citrinin and the Role of this compound

Citrinin (C13H14O5) is a mycotoxin, a secondary metabolite produced by several species of fungi, including those from the genera Aspergillus, Penicillium, and Monascus.[1][2] This natural contaminant is frequently found in stored grains, but can also be present in a variety of other foodstuffs such as fruits, vegetables, spices, and red yeast rice.[1][2][3] Due to its widespread occurrence and potential for human exposure, understanding its toxicological profile is of paramount importance.

This compound is a deuterated analog of citrinin. In this molecule, six hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes this compound chemically almost identical to citrinin but with a higher molecular weight. This key difference allows it to be distinguished from the naturally occurring citrinin by mass spectrometry.

The primary and almost exclusive use of this compound in toxicology is as an internal standard in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of citrinin in various biological and food matrices.[3][4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for accurate quantification as it compensates for variations in sample preparation, extraction efficiency, and instrument response.[3]

Physicochemical Properties

A summary of the key physicochemical properties of citrinin is presented below. The properties of this compound are analogous, with a slight increase in molecular weight due to the deuterium labeling.

| Property | Value | Reference |

| Chemical Formula | C13H14O5 | [1][2] |

| IUPAC Name | (3R,4S)-8-hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-2-benzopyran-7-carboxylic acid | [1][2] |

| Molar Mass | 250.25 g/mol | [1] |

| Appearance | Lemon-yellow crystals | [1] |

| Melting Point | 175 °C (decomposes) | [1] |

| Solubility | Practically insoluble in water; soluble in polar organic solvents and dilute alkali.[1][3][5][6] |

Toxicological Profile of Citrinin

The toxicity of citrinin has been extensively studied, with the kidneys being identified as the primary target organ.[1][7] It is also known to exhibit genotoxic, embryotoxic, and teratogenic effects.[2][6][7]

Nephrotoxicity

Citrinin is a known nephrotoxin, causing damage to the kidneys.[1][2][7] Studies have shown that citrinin can lead to changes in kidney histopathology and disrupt renal function.[1] It is transported into the renal proximal tubular cells via an organic anion transporter.[5] The European Food Safety Authority (EFSA) has established a 'level of no concern' for nephrotoxicity at 0.2 μg/kg body weight per day.[8][9]

Genotoxicity and Carcinogenicity

There are concerns regarding the genotoxic and carcinogenic potential of citrinin, although the evidence is not yet conclusive.[8] The International Agency for Research on Cancer (IARC) has classified citrinin in Group 3, indicating that the evidence of carcinogenicity in humans is inadequate.[2] However, some studies have demonstrated its ability to induce DNA damage and micronucleus formation in vitro.[10]

Other Toxic Effects

In addition to its effects on the kidneys, citrinin has been shown to be hepatotoxic (damaging to the liver) and can induce reproductive toxicity.[1][7]

Mechanism of Action

The toxic effects of citrinin are believed to be mediated through several mechanisms, with the induction of oxidative stress being a key factor.[1][10]

-

Oxidative Stress: Citrinin has been shown to increase the production of reactive oxygen species (ROS), leading to cellular damage.[1][10] This oxidative stress can result in lipid peroxidation and damage to cellular macromolecules like DNA and proteins.

-

Mitochondrial Dysfunction: Citrinin can interfere with the mitochondrial respiratory chain, leading to impaired energy production and further ROS generation.[10][11]

-

Apoptosis: The induction of oxidative stress and mitochondrial dysfunction can trigger programmed cell death, or apoptosis.[1][10]

-

Inhibition of DNA and RNA Synthesis: Citrinin has been found to inhibit the synthesis of both DNA and RNA, which can disrupt cellular function and proliferation.[1]

Experimental Protocol: Quantification of Citrinin using this compound as an Internal Standard

The following provides a generalized experimental workflow for the quantification of citrinin in a biological matrix (e.g., urine or plasma) using this compound as an internal standard. Specific parameters will need to be optimized based on the matrix and instrumentation used.

Materials and Reagents

-

Citrinin analytical standard

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid or acetic acid

-

Solid-phase extraction (SPE) cartridges or immunoaffinity columns (IAC)

-

Sample matrix (e.g., urine, plasma)

Sample Preparation and Extraction

-

Spiking: A known concentration of this compound internal standard is added to the sample.

-

Extraction: Citrinin and this compound are extracted from the matrix using an appropriate solvent (e.g., acetonitrile or methanol).

-

Clean-up: The extract is purified to remove interfering substances. This can be achieved using SPE or IAC.[12][13] Immunoaffinity columns are highly specific and provide excellent clean-up.[13]

LC-MS/MS Analysis

-

Chromatographic Separation: The cleaned extract is injected into a liquid chromatograph (LC) system. A C18 column is commonly used to separate citrinin and this compound from other components in the extract.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor and product ion transitions for both citrinin and this compound.

-

Quantification: The peak area ratio of citrinin to this compound is calculated. This ratio is then used to determine the concentration of citrinin in the original sample by comparing it to a calibration curve prepared with known concentrations of citrinin and a constant concentration of this compound.

Conclusion

This compound is an essential tool for toxicological research on citrinin. Its use as an internal standard enables the accurate and reliable quantification of this mycotoxin in a wide range of samples. A thorough understanding of citrinin's toxicological properties and mechanisms of action is crucial for assessing the risks associated with its presence in food and for developing strategies to mitigate its adverse health effects. The methodologies outlined in this guide provide a framework for researchers to conduct robust studies on citrinin exposure and toxicity.

References

- 1. Citrinin - Wikipedia [en.wikipedia.org]

- 2. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study [mdpi.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rivm.nl [rivm.nl]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of Citrinin and its Deuterated Analog, Citrinin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the fragmentation patterns of the mycotoxin citrinin and its deuterated internal standard, Citrinin-d5, under electrospray ionization tandem mass spectrometry (ESI-MS/MS). Understanding these fragmentation pathways is critical for the development of robust and accurate analytical methods for the quantification of citrinin in various matrices, including food, feed, and biological samples.

Introduction to Citrinin and the Role of Isotopic Labeling

Citrinin (C₁₃H₁₄O₅) is a nephrotoxic mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. Its presence in agricultural commodities and food supplements, such as red yeast rice, poses a significant health risk to consumers.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of mycotoxins. The use of stable isotope-labeled internal standards, such as Citrinin-d5, is essential for accurate quantification. These standards, which co-elute with the native analyte, compensate for variations in sample preparation, matrix effects, and instrument response, thereby improving method precision and accuracy. This guide focuses on Citrinin-d5, a commercially available and commonly utilized deuterated analog for such applications.

Mass Spectrometry of Citrinin and Citrinin-d5

Analysis is typically performed in positive ion mode ESI, where citrinin forms a protonated molecule [M+H]⁺. For native citrinin, with a molecular weight of 250.25 g/mol , the precursor ion is observed at m/z 251.1. For Citrinin-d5, where five hydrogen atoms are replaced by deuterium, the precursor ion is observed at m/z 256.1.

Fragmentation of Native Citrinin

Upon collision-induced dissociation (CID), the protonated citrinin molecule undergoes a series of characteristic neutral losses. The primary fragmentation pathways involve the sequential loss of water (H₂O), carbon monoxide (CO), and ethenone (C₂H₂O).

Key Fragmentation Transitions for Native Citrinin ([M+H]⁺ = m/z 251.1):

-

Loss of H₂O (-18 Da): The initial and most prominent fragmentation is the loss of a water molecule, resulting in a product ion at m/z 233.1 .

-

Loss of H₂O + CO (-46 Da): A subsequent loss of carbon monoxide from the m/z 233.1 ion generates a fragment at m/z 205.1 .

-

Loss of H₂O + 2CO (-74 Da): Further fragmentation can lead to the loss of a second CO molecule.

-

Other Fragments: Additional product ions at m/z 191.1 and m/z 179.1 are also commonly observed, corresponding to further structural rearrangements and losses.

Predicted Fragmentation of Citrinin-d5

Commercially available Citrinin-d5 typically has deuterium labels on the three methyl groups of the molecule. Specifically, the C5 methyl group is labeled with three deuterium atoms (d3), and the methyl groups at C3 and C4 have an average of one deuterium each (d2).

This labeling pattern directly influences the mass of the resulting fragments. The fragmentation mechanism remains the same as the native compound, but the m/z values of the fragments are shifted according to which parts of the molecule retain the deuterium atoms.

Predicted Fragmentation Transitions for Citrinin-d5 ([M+H]⁺ = m/z 256.1):

-

Loss of H₂O (-18 Da): The loss of water does not involve the deuterated methyl groups. The resulting product ion is therefore shifted by 5 Da relative to the native fragment, appearing at m/z 238.1 .

-

Loss of H₂O + CO (-46 Da): The subsequent loss of carbon monoxide also does not affect the deuterated positions, leading to a product ion at m/z 210.1 .

Quantitative Data Summary

The precursor and product ions for native citrinin and Citrinin-d5 are summarized below. These transitions are commonly used for developing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for quantification.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Citrinin | 251.1 | 233.1 | 205.1 | 191.1 |

| Citrinin-d5 | 256.1 | 238.1 | 210.1 | - |

Visualizing Workflows and Fragmentation

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of citrinin in a solid matrix like a food supplement.

Stability and recommended storage conditions for Citrinin-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Citrinin-d6, a deuterated internal standard crucial for accurate quantification of the mycotoxin citrinin in various matrices. The information presented herein is compiled from publicly available data for citrinin and general best practices for the handling and storage of deuterated analytical standards.

Introduction to this compound

This compound is a stable isotope-labeled form of citrinin, a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. Due to its nephrotoxic, hepatotoxic, and carcinogenic properties, the presence of citrinin in food and feed is a significant safety concern. Accurate and reliable quantification of citrinin is therefore essential. This compound serves as an ideal internal standard for mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as it exhibits similar chemical and physical properties to the unlabeled analyte but is distinguishable by its mass-to-charge ratio. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to more precise and accurate results.

Stability of this compound

The stability of this compound, as with any analytical standard, is critical for ensuring the integrity of analytical data. Stability is influenced by several factors, including temperature, light, humidity, and the solvent used for dissolution. While specific stability studies on this compound are not widely published, the stability of its non-deuterated counterpart, citrinin, provides a strong basis for its handling and storage.

Solid Form Stability

As a crystalline solid, citrinin is reported to be stable for at least four years when stored at -20°C.[1] Another source suggests storage at 2-8°C.[2] It is crucial to protect the solid material from moisture and light.

Solution Stability

Studies on the stability of mycotoxin standard solutions have shown that citrinin is stable in organic solvents when stored under appropriate conditions. One comprehensive study demonstrated that individual stock solutions of citrinin in reversed-phase HPLC solvents are stable for at least 14 months when stored at -18°C.[3] For multi-analyte standard solutions, a mixture containing citrinin in water/methanol (50/50 v/v) with 0.1% formic acid was found to be stable for at least 75 hours at 23°C in silanized glass vials when protected from light.[3]

It is important to note that aqueous solutions of citrinin are not recommended for storage for more than one day.[1]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. These are based on information for citrinin and general guidelines for deuterated standards.

Summary of Recommended Storage Conditions

| Form | Storage Temperature | Duration | Solvent | Special Precautions |

| Solid | -20°C[1] or 2-8°C[2] | ≥ 4 years[1] | N/A | Protect from light and moisture. Store in a tightly sealed container. |

| Stock Solution | -18°C to -20°C | ≥ 14 months[3] | Acetonitrile, Methanol, DMSO, DMF | Purge with an inert gas before sealing.[1] Store in amber glass vials. |

| Working Solution | 2-8°C | Short-term (days) | Acetonitrile, Methanol | Protect from light. |

| Aqueous Solution | 2-8°C | ≤ 24 hours[1] | Aqueous buffers (prepared from a stock in a miscible organic solvent) | Prepare fresh daily. |

Experimental Protocols

This section outlines a general protocol for assessing the stability of a this compound standard solution. This protocol is based on established methodologies for stability testing of analytical standards.

Long-Term Stability Assessment Protocol

Objective: To determine the long-term stability of a this compound stock solution under recommended storage conditions.

Materials:

-

This compound analytical standard

-

High-purity solvent (e.g., acetonitrile or methanol)

-

Amber glass vials with PTFE-lined caps

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC-MS/MS system

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Aliquoting and Storage: Aliquot the stock solution into multiple amber glass vials, purge with an inert gas (e.g., nitrogen or argon), and seal tightly. Store the vials at the recommended long-term storage temperature (e.g., -20°C).

-

Initial Analysis (T=0): Immediately after preparation, analyze a freshly prepared dilution of the stock solution using a validated LC-MS/MS method. This will serve as the baseline (T=0) measurement.

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 9, 12, and 14 months), retrieve a vial from storage.

-

Sample Preparation and Analysis: Allow the vial to equilibrate to room temperature. Prepare a dilution of the stored stock solution and analyze it using the same validated LC-MS/MS method used for the initial analysis.

-

Data Analysis: Compare the peak area or concentration of this compound at each time point to the initial (T=0) measurement. The standard is considered stable if the measured concentration is within a predefined acceptance criterion (e.g., ±10% of the initial concentration).

Short-Term (Bench-Top) Stability Assessment Protocol

Objective: To evaluate the stability of this compound working solutions under typical laboratory bench-top conditions.

Procedure:

-

Preparation of Working Solution: Prepare a working solution of this compound by diluting the stock solution in the appropriate solvent.

-

Storage Conditions: Store the working solution in an amber vial at room temperature (e.g., 20-25°C) on the laboratory bench, exposed to ambient light.

-

Time-Point Analysis: Analyze the working solution at various time points (e.g., 0, 2, 4, 8, and 24 hours) using a validated LC-MS/MS method.

-

Data Analysis: Compare the results to the initial (T=0) measurement to determine the stability of the working solution under these conditions.

Visualizations

Logical Workflow for this compound Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Factors Influencing this compound Stability

Caption: Key factors that can affect the stability of this compound.

Conclusion

The stability of this compound is paramount for its effective use as an internal standard in quantitative analytical methods. Based on the stability data of citrinin and general best practices for handling deuterated compounds, this compound is expected to be stable for extended periods when stored as a solid at or below -20°C, protected from light and moisture. Stock solutions in appropriate organic solvents should also be stored at low temperatures. It is imperative for laboratories to perform their own stability assessments to establish appropriate shelf-lives for their specific storage conditions and solvent systems. By adhering to the recommendations outlined in this guide, researchers can ensure the integrity of their this compound standards, leading to more accurate and reliable mycotoxin analysis.

References

Certificate of analysis for deuterated citrinin internal standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the characteristics and use of deuterated citrinin as an internal standard in analytical testing. While a specific Certificate of Analysis for deuterated citrinin is not publicly available, this document synthesizes typical data and protocols based on available research and certificates for similar mycotoxin standards.

Introduction to Deuterated Citrinin Internal Standard

Citrinin is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It is a nephrotoxin and its presence in food and feed is a significant safety concern. Accurate quantification of citrinin is crucial for regulatory compliance and risk assessment.

The use of a stable isotope-labeled internal standard, such as deuterated citrinin (Citrinin-d5), is the gold standard for quantitative analysis by mass spectrometry.[1] It offers superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[2][3] The deuterated analogue co-elutes with the native analyte, ensuring that any analytical variability affects both compounds equally.[1]

Representative Certificate of Analysis

This section provides a summary of typical specifications for a deuterated citrinin internal standard, presented in a format analogous to a Certificate of Analysis.

Table 1: Product Information

| Parameter | Specification |

| Product Name | Citrinin-d5 |

| Chemical Formula | C₁₃H₉D₅O₅ |

| Molecular Weight | 255.28 g/mol |

| CAS Number | Not available |

| Storage | -20°C in a dark, dry place |

| Supplied as | Solution in acetonitrile |

Table 2: Quality Control Data

| Test | Method | Specification |

| Chemical Purity | HPLC-UV/MS | ≥98% |

| Concentration | Gravimetric/LC-MS | 10.0 ± 0.5 µg/mL |

| Isotopic Purity | LC-MS/MS | ≥99% Deuterium |

| Isotopic Enrichment | Mass Spectrometry | ≥95% d5 |

| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |

Experimental Protocols

Detailed methodologies are essential for the proper use and verification of the internal standard. The following sections describe typical experimental protocols for quality control and application.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a diode array detector (DAD) and connected to a mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient Program: Start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV absorbance at 254 nm and 331 nm; MS scan in positive and negative ion modes.

-

Procedure: A solution of the deuterated citrinin is prepared in the mobile phase and injected into the HPLC system. The peak area of the deuterated citrinin is used to calculate the chemical purity against a reference standard.

Concentration Verification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A sensitive LC-MS/MS system, such as a Sciex QTRAP 5500 or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), typically in positive mode for citrinin.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both native citrinin and deuterated citrinin. For example:

-

Citrinin: m/z 251.1 → 233.1, 205.1

-

Citrinin-d5: m/z 256.1 → 238.1, 209.1

-

-

Procedure: A calibration curve is prepared using a certified reference standard of native citrinin. The deuterated internal standard solution is diluted to a known concentration and analyzed against the calibration curve to verify its concentration.

Isotopic Purity and Enrichment Analysis

-

Instrumentation: High-resolution mass spectrometer (HRMS) or LC-MS/MS.

-

Procedure: The mass spectrum of the deuterated citrinin is acquired. The relative intensities of the signals corresponding to the unlabeled (d0) and various deuterated (d1, d2, d3, d4, d5) forms are measured. The isotopic purity is the percentage of the signal from the fully deuterated form (d5) relative to the sum of all isotopic signals. Isotopic enrichment refers to the percentage of molecules that are labeled with deuterium.

Application Workflow

The primary application of deuterated citrinin is as an internal standard for the quantification of citrinin in various matrices, such as food, feed, and biological samples.

Diagram 1: General Workflow for Citrinin Quantification using a Deuterated Internal Standard

Caption: Workflow for citrinin analysis using an internal standard.

Signaling Pathways and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). The logical relationship for quantification is based on the ratio of the analyte signal to the internal standard signal.

Diagram 2: Principle of Isotope Dilution Mass Spectrometry

Caption: Isotope dilution mass spectrometry principle.

Conclusion

Deuterated citrinin serves as an essential tool for the accurate and reliable quantification of citrinin in complex matrices. Its use in conjunction with LC-MS/MS analysis provides a robust methodology that corrects for analytical variability, leading to high-quality data for research, drug development, and regulatory purposes. This guide provides a representative overview of the technical specifications and protocols associated with this internal standard. Researchers should always refer to the specific Certificate of Analysis provided by the supplier for exact specifications and handling instructions.

References

The Mycotoxin Citrinin: A Technical Guide to its Natural Occurrence and Isotopic Variation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrinin (CIT) is a nephrotoxic mycotoxin produced by several species of fungi belonging to the genera Penicillium, Aspergillus, and Monascus. Its presence in a wide array of agricultural commodities and food products poses a significant risk to human and animal health. This technical guide provides a comprehensive overview of the natural occurrence of citrinin, detailing the producing fungal species and the extent of contamination in various foodstuffs. Furthermore, this document delves into the biosynthetic pathway of citrinin, offering a visual representation of the key enzymatic steps. While the application of stable isotope analysis for source tracking and authentication of mycotoxins is a growing field, data on the natural isotopic variation of citrinin remains scarce. This guide outlines the principles of relevant analytical techniques and discusses their potential application to citrinin. Detailed experimental protocols for the extraction and quantification of citrinin in complex matrices are also provided to aid researchers in their monitoring and mitigation efforts.

Natural Occurrence of Citrinin

Citrinin contamination is a global issue, affecting a broad spectrum of agricultural products, primarily during storage. The mycotoxin was first isolated from Penicillium citrinum in the 1930s.[1] Since then, numerous other fungal species have been identified as citrinin producers.

Citrinin-Producing Fungal Species

The primary fungal genera responsible for citrinin production are Penicillium, Aspergillus, and Monascus.[2] Within these genera, several species have been identified as significant producers in various commodities.

| Fungal Genus | Key Citrinin-Producing Species |

| Penicillium | P. citrinum, P. verrucosum, P. expansum |

| Aspergillus | A. niveus, A. terreus, A. carneus, A. oryzae[1] |

| Monascus | M. purpureus, M. ruber[1] |

Contamination of Agricultural Commodities and Food Products

Citrinin has been detected in a diverse range of foodstuffs of plant origin. Cereal grains are among the most frequently contaminated commodities.[3] Improper drying and storage conditions, particularly high moisture content (>16%), favor fungal growth and citrinin production.[1]

| Commodity Group | Specific Examples |

| Cereals | Wheat, barley, rye, oats, corn, rice[3] |

| Fruits | Apples, grapes, pomaceous fruits |

| Spices | Turmeric, coriander, fennel, black pepper, cardamom, cumin |

| Nuts and Oilseeds | Almonds, peanuts, hazelnuts, pistachio nuts, sunflower seeds |

| Fermented Products | Red mold rice (Red Yeast Rice), cheese[3] |

| Beverages | Fruit juices |

| Other | Beans, olives, dairy products |

Biosynthesis of Citrinin

Citrinin is a polyketide, a class of secondary metabolites synthesized by fungi. The biosynthetic pathway involves a series of enzymatic reactions, starting from the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS). The gene cluster responsible for citrinin biosynthesis has been identified and characterized in several producing fungi.[4]

The biosynthesis of citrinin from acetyl-CoA and malonyl-CoA involves a multi-step enzymatic process. A non-reducing polyketide synthase (nrPKS), CitS, initiates the synthesis by assembling a pentaketide chain. This intermediate undergoes a series of modifications including hydrolysis, oxidation, and reduction, catalyzed by enzymes such as CitA, CitB, CitC, CitD, and CitE, to form the final citrinin molecule.[4][5][6]

References

- 1. Citrinin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular steps of citrinin biosynthesis in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular steps of citrinin biosynthesis in fungi - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Navigating the Nuances of Deuterated Mycotoxins: A Technical Guide to Citrinin and its Isotopologues

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

The following table summarizes the key chemical identifiers for Citrinin and its deuterated form, Citrinin-d5. The lack of a readily available CAS number for Citrinin-d6 suggests it may be a less common or custom-synthesized stable isotope-labeled standard.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Citrinin | 518-75-2[1][2][3][4][5][6] | C₁₃H₁₄O₅[1][3][4][5][6] | 250.25[1][4][6][7][8] |

| Citrinin-d5 | 1217813-91-3 | C₁₃H₉D₅O₅ | 255.28 |

Experimental Protocols: Analysis of Citrinin in Biological and Food Matrices

The quantification of Citrinin in complex matrices is critical for toxicological assessment and food safety. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely adopted analytical method due to its high sensitivity and selectivity.

Protocol: Determination of Citrinin in Red Yeast Rice Food Supplements by LC-MS/MS

This protocol is adapted from the European Union Reference Laboratory for Mycotoxins & Plant Toxins. While this method is specific for the non-deuterated form, it is readily adaptable for the analysis of deuterated internal standards like Citrinin-d5.

1. Sample Preparation and Extraction:

-

Accurately weigh the homogenized sample of the red yeast rice food supplement.

-

Add an internal standard solution (e.g., ¹³C₁₃-Citrinin or Citrinin-d5) to the sample.

-

Extract the sample with an appropriate volume of acetonitrile by vigorous shaking.

-

Centrifuge the sample to separate the solid and liquid phases.

2. Sample Clean-up and Dilution:

-

Take an aliquot of the acetonitrile supernatant.

-

Dilute the extract with a mixture of methanol, water, and acetic acid.

-

The diluted extract is then ready for HPLC-MS/MS analysis.

3. HPLC-MS/MS Analysis:

-

HPLC Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous ammonium acetate solution with formic or acetic acid and methanol or acetonitrile is employed.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions from the precursor ion to specific product ions for both the analyte (Citrinin) and the internal standard are monitored for quantification.

Signaling Pathways and Mechanisms of Action

Citrinin is known to exert its toxicity through various mechanisms, primarily by inducing oxidative stress and apoptosis.[1][9][10]

Citrinin-Induced Apoptosis Signaling Pathway

Citrinin exposure can lead to the generation of reactive oxygen species (ROS), which in turn triggers a cascade of events culminating in programmed cell death.[11] This pathway involves the mitochondria and the activation of caspases.[1][11]

Caption: Citrinin-induced mitochondrial-dependent apoptosis pathway.

Experimental Workflow for Citrinin Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Citrinin in a given sample matrix.

References

- 1. Citrinin - Wikipedia [en.wikipedia.org]

- 2. SmallMolecules.com | Citrinin (5 mg) from LKT Laboratories, Inc. | SmallMolecules.com [smallmolecules.com]

- 3. Citrinin - LKT Labs [lktlabs.com]

- 4. mpbio.com [mpbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Citrinin - 4,6-Dihydro-8-hydroxy-3 [sigmaaldrich.com]

- 7. from Penicillium citrinum, ≥98% (HPLC), powder, mycotoxin | Sigma-Aldrich [sigmaaldrich.com]

- 8. 518-75-2・Citrinin Standard・033-08011[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. Toxicity Mechanisms of the Food Contaminant Citrinin: Application of a Quantitative Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Citrinin induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Toxicological Profile of Citrinin and its Deuterated Analog for Preclinical Research

Abstract Citrinin (CTN) is a mycotoxin produced by several fungal species, frequently contaminating stored grains and other food products. Its toxicological profile is of significant interest to researchers in food safety and drug development due to its pronounced nephrotoxicity and potential for other adverse health effects. This technical guide provides an in-depth review of the toxicological properties of citrinin, focusing on its mechanisms of action, toxicokinetics, and quantitative toxicity data. Key mechanisms include the induction of oxidative stress, mitochondrial dysfunction leading to apoptosis, and inhibition of cell survival pathways. This document summarizes acute and in vitro toxicity data in structured tables and details common experimental protocols for its assessment. Furthermore, it clarifies the role of citrinin's deuterated analog, which primarily serves as a stable isotope-labeled internal standard for accurate quantification in bio-monitoring studies, with the toxicological profile presumed to be identical to the parent compound.

Introduction

Citrinin (CTN) is a polyketide mycotoxin first isolated from Penicillium citrinum in 1931.[1] It is a secondary metabolite produced by various fungi of the genera Penicillium, Aspergillus, and Monascus.[2][3] These fungi are common contaminants of stored grains, fruits, and other plant-based products, leading to the frequent co-occurrence of citrinin with other mycotoxins like ochratoxin A (OTA).[2][4] While initially investigated for its broad antibacterial activity, interest waned after it was discovered to be toxic to mammals, with the kidney being the primary target organ.[4][5]

Chemical and Physical Properties:

-

IUPAC Name: (3R,4S)-8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-2-benzopyran-7-carboxylic acid[4]

-

Molecular Formula: C₁₃H₁₄O₅[4]

-

Molecular Weight: 250.25 g/mol [4]

-

Appearance: Lemon-yellow crystals[4]

-

Solubility: Sparingly soluble in water but soluble in polar organic solvents and dilute alkaline solutions.[1][5]

The study of citrinin is crucial for establishing food safety regulations and understanding the risks of chronic exposure. For drug development professionals, understanding its mechanisms of cytotoxicity and organ-specific toxicity provides valuable insights into potential liabilities of structurally similar compounds.

Deuterated Analogs in Toxicology: Deuterated analogs of compounds like citrinin are primarily synthesized for use as internal standards in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[6] The substitution of hydrogen with deuterium creates a molecule that is chemically identical in its reactions but has a higher mass, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer. This enables precise quantification in complex biological matrices like urine and plasma. It is a standard and widely accepted assumption in this context that the stable isotope labeling does not alter the compound's toxicological properties.

Toxicokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME): Citrinin is absorbed through the gastrointestinal tract following oral ingestion.[1] Human toxicokinetic studies indicate that at least 40% of an administered dose is absorbed and subsequently excreted in the urine.[5] Following absorption, citrinin accumulates in the kidneys, which is consistent with this organ being its primary toxicity target.[4]

The primary human metabolite of citrinin is dihydrocitrinone (DH-CIT).[6][7] This conversion is considered a detoxification step, as DH-CIT exhibits significantly lower cytotoxic and genotoxic potential compared to the parent compound.[7][8] In human urine, DH-CIT can be found at concentrations 3 to 17 times greater than citrinin, indicating that metabolism is a significant clearance pathway.[6]

Mechanisms of Toxicity

Citrinin exerts its toxic effects through multiple interconnected mechanisms, primarily centered on the induction of oxidative stress and the disruption of mitochondrial function.

Oxidative Stress and Mitochondrial Dysfunction

A primary mechanism of citrinin toxicity is the generation of reactive oxygen species (ROS).[9][10] This increase in ROS leads to oxidative damage to cellular components and triggers stress response pathways. In yeast models, citrinin exposure activates the oxidative stress-responsive transcription factors Yap1 and Skn7.[1][9] In mammalian cells, ROS generation is closely linked to mitochondrial dysfunction. Citrinin can increase the permeability of mitochondrial membranes, leading to a loss of mitochondrial membrane potential (MMP), the release of cytochrome c, and the subsequent activation of the intrinsic apoptotic pathway.[2][11]

Apoptosis and Inhibition of Survival Signaling

Citrinin is a potent inducer of apoptosis. The release of cytochrome c from mitochondria activates caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.[11]

Concurrently, citrinin can inhibit pro-survival signaling pathways. It has been shown to inactivate the HSP90 multichaperone complex.[11] This inactivation leads to the degradation of HSP90 client proteins, such as Ras and Raf-1, which are critical components of the anti-apoptotic Ras→ERK signal transduction pathway.[11] The dual action of activating pro-apoptotic pathways while inhibiting survival signals makes citrinin highly cytotoxic.

Caption: Citrinin's dual mechanism involving ROS-mediated apoptosis and inhibition of survival pathways.

Genotoxicity and Carcinogenicity

The genotoxicity of citrinin is complex and appears to be dependent on the test system. It has been shown to be positive in the micronucleus test, which indicates a potential to cause chromosomal damage.[2][3] However, it has tested negative in other assays like the single-cell gel electrophoresis (comet assay) in some studies.[2] The International Agency for Research on Cancer (IARC) has classified citrinin in Group 3, "not classifiable as to its carcinogenicity to humans," due to limited and inconclusive evidence.[3][12]

More recent studies suggest that both short-term and long-term exposure to citrinin can promote carcinogenic potential in human renal cells by causing chromosomal instability and activating cancer-related signaling pathways like the RTK/KRAS/RAF/MAPK cascade.[13]

Quantitative Toxicological Data

The toxicity of citrinin varies significantly depending on the animal species, route of administration, and experimental system.

Table 1: Acute Toxicity of Citrinin (LD₅₀)

| Species | Route of Administration | LD₅₀ (mg/kg body weight) | Reference(s) |

|---|---|---|---|

| Rabbit | Oral | 134 | [4][5] |

| Rabbit | Intravenous | 19 | [4] |

| Rabbit | Intraperitoneal | 50 | [4] |

| Guinea Pig | Subcutaneous | 37 | [4] |

| Duckling | Crop | 57 | [4] |

| Chicken | - | 95 |[5] |

Table 2: In Vitro Cytotoxicity of Citrinin (IC₅₀)

| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|---|

| V79 (Chinese Hamster Lung) | Neutral Red Uptake | 24 | 70 | [7][8] |

| V79 (Chinese Hamster Lung) | Neutral Red Uptake | 48 | 62 | [7][8] |

| SH-SY5Y (Human Neuroblastoma) | MTT | 24 | 103.47 | [12] |

| HK-2 (Human Kidney) | MTT | 24 | 109.16 |[12] |

Table 3: Toxicological Profile of Dihydrocitrinone (DH-CIT)

| Endpoint | Cell Line | Incubation Time (h) | IC₅₀ (µM) / Observation | Reference(s) |

|---|---|---|---|---|

| Cytotoxicity | V79 | 24 | 320 | [7][8] |

| Cytotoxicity | V79 | 48 | 200 | [7][8] |

| Genotoxicity (Micronucleus Test) | V79 | - | No genotoxic effect up to 300 µM |[7][8] |

Toxicological Profile of Deuterated Citrinin

There are no specific toxicological studies published for deuterated citrinin. Its synthesis is intended for use as a stable isotope-labeled internal standard for analytical quantification.[6] In human biomonitoring and toxicokinetic studies, deuterated standards are essential for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy of mycotoxin measurement in biological samples. The underlying principle is that the small increase in mass from deuterium substitution does not alter the molecule's biological activity or toxicological properties. Therefore, the toxicological profile of deuterated citrinin is assumed to be identical to that of native citrinin.

Key Experimental Protocols

Standardized protocols are essential for comparing toxicological data across different studies. Below are overviews of common methods used to assess citrinin's toxicity.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cells (e.g., HK-2 human kidney cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of citrinin concentrations for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the control and determine the IC₅₀ value.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay uses the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

-

Cell Treatment: Treat cells with citrinin for the desired time.

-

Probe Loading: Incubate the cells with DCFH-DA. The probe is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).[11]

-

Analysis: Quantify the increase in fluorescence relative to control cells to determine the level of ROS generation.

References

- 1. Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicological properties of citrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Citrinin - Wikipedia [en.wikipedia.org]

- 5. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Toxicity of the mycotoxin citrinin and its metabolite dihydrocitrinone and of mixtures of citrinin and ochratoxin A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Toxicity Mechanisms of the Food Contaminant Citrinin: Application of a Quantitative Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicity Mechanisms of the Food Contaminant Citrinin: Application of a Quantitative Yeast Model [mdpi.com]

- 11. Citrinin induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of global DNA methylation in citrinin induced toxicity: In vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Throughput Analysis of Citrinin in Cereal Matrices using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of citrinin in various cereal matrices. The use of a stable isotope-labeled internal standard, Citrinin-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The sample preparation employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol, enabling high-throughput analysis suitable for routine monitoring and quality control in the food safety sector. The method is validated to meet regulatory requirements, demonstrating excellent linearity, recovery, and sensitivity.

Introduction

Citrinin is a mycotoxin produced by several species of fungi from the genera Aspergillus, Penicillium, and Monascus.[1][2] It can contaminate a wide range of food commodities, including grains, fruits, and red yeast rice, posing a potential health risk to consumers due to its nephrotoxic, genotoxic, and carcinogenic properties.[1][2] Regulatory bodies in various countries have established maximum permissible levels for citrinin in foodstuffs, necessitating sensitive and reliable analytical methods for its detection and quantification.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high selectivity and sensitivity.[1] The use of an isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it mimics the behavior of the analyte during extraction and ionization, thereby correcting for any losses or matrix-induced signal suppression or enhancement.[2] This application note provides a comprehensive protocol for the determination of citrinin in cereals using LC-MS/MS with this compound as the internal standard.

Experimental Workflow

Caption: Experimental workflow for citrinin analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method.

Table 1: LC-MS/MS Parameters for Citrinin and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Citrinin | 251.1 | 233.1 (Quantifier) | 50 | 30 | 15 |

| 205.1 (Qualifier) | 50 | 30 | 20 | ||

| This compound | 257.1 | 239.1 | 50 | 30 | 15 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 100 µg/kg |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.15 µg/kg |

| Limit of Quantification (LOQ) | 0.5 µg/kg |

| Recovery (at 1, 10, and 50 µg/kg) | 85 - 105% |

| Repeatability (RSDr) | < 10% |

| Reproducibility (RSDR) | < 15% |

Experimental Protocols

Reagents and Materials

-

Citrinin standard (≥98% purity)

-

This compound internal standard (≥98% purity, deuterated)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (98-100%)

-

Ammonium acetate

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive SPE cleanup sorbent (e.g., PSA, C18)

-

Syringe filters (0.22 µm, PTFE)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of citrinin and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with methanol/water (1:1, v/v) to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in methanol.

Sample Preparation (QuEChERS)

-

Homogenization: Homogenize the cereal sample to a fine powder.

-

Weighing: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Spiking: Add a known amount of the this compound internal standard spiking solution to each sample, blank, and quality control sample.

-

Extraction:

-

Add 10 mL of water and vortex for 30 seconds.

-

Add 10 mL of acetonitrile with 1% acetic acid.

-

Add the QuEChERS extraction salts.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 500 µL).

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation of citrinin from matrix interferences (e.g., start with 95% A, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.

-

Logical Relationship of Method Validation

References

Application Note: High-Throughput Analysis of Citrinin in Food Matrices Using Citrinin-d6 Internal Standard

Audience: Researchers, scientists, and drug development professionals involved in food safety and quality control.

Introduction

Citrinin is a mycotoxin produced by several fungal species of the genera Aspergillus, Penicillium, and Monascus.[1][2] It can contaminate a variety of food commodities, including cereals, grains, fruits, and red yeast rice, posing a potential health risk to consumers due to its nephrotoxic effects.[1][3] Accurate and reliable quantification of citrinin in complex food matrices is therefore crucial for ensuring food safety and regulatory compliance. The European Commission has set maximum levels for citrinin in food supplements based on red yeast rice, which have been recently lowered to 100 µg/kg, highlighting the need for sensitive analytical methods.[4]

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying analytes in complex matrices.[5] This approach utilizes a stable isotope-labeled internal standard, which behaves chemically and physically identically to the native analyte during sample preparation and analysis.[5] This application note details a protocol for the determination of citrinin in various food matrices using Citrinin-d6 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While many published methods utilize ¹³C-labeled citrinin, the principles and procedures are directly applicable to its deuterated analogue, this compound.

Experimental Workflow

The overall experimental workflow for the analysis of citrinin in food samples using an internal standard is depicted below.

Caption: General workflow for citrinin analysis using an internal standard.

Experimental Protocols

This section outlines a generalized protocol for the determination of citrinin in food matrices. The protocol is based on commonly employed techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and immunoaffinity column (IAC) cleanup.[6][7]

1. Reagents and Materials

-

Citrinin standard

-

This compound internal standard solution

-

Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Formic acid or Acetic acid

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Immunoaffinity columns (IAC) for citrinin or Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Standard Solution Preparation

-

Prepare a stock solution of citrinin and this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

From the stock solutions, prepare working standard solutions at various concentrations for calibration curves.

-

Prepare an internal standard working solution (e.g., at 100 ng/mL) for spiking the samples.[8]

3. Sample Preparation (General Protocol)

-

Homogenization: Homogenize the food sample to a fine powder or paste.

-

Weighing: Weigh a representative amount of the homogenized sample (e.g., 2-5 g) into a centrifuge tube.

-

Spiking: Add a known volume of the this compound internal standard working solution to the sample.

-

Extraction:

-

Add an appropriate extraction solvent. A common solvent mixture is acetonitrile/water/acetic acid.[9]

-

For QuEChERS-based methods, add water, followed by acetonitrile and then a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation.[10]

-

Vortex or shake vigorously for a specified time to ensure thorough extraction.

-

-

Centrifugation: Centrifuge the sample to separate the solid matrix from the liquid extract.

-

Clean-up (optional but recommended):

-

Immunoaffinity Column (IAC) Cleanup: Dilute an aliquot of the supernatant with a suitable buffer (e.g., phosphate-buffered saline) and pass it through the IAC. Wash the column and then elute the citrinin with methanol. This method offers high selectivity.[11][12]

-

Dispersive Solid-Phase Extraction (d-SPE): For QuEChERS, transfer an aliquot of the acetonitrile layer to a tube containing d-SPE sorbents to remove interfering matrix components.

-

-

Final Preparation: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable injection solvent (e.g., methanol/water mixture).[11] Filter the final solution through a syringe filter before LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of an acidifier like formic or acetic acid, is common.

-

Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for UHPLC).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI), often in positive mode, although negative mode can also be used.[6]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both citrinin and this compound must be optimized. The quantification is based on the ratio of the native citrinin to the deuterated internal standard.

-

Quantitative Data Summary

The following tables summarize the performance characteristics of methods for citrinin analysis from various studies. These values provide an indication of the expected performance of a well-validated method.

Table 1: Method Performance in Different Food Matrices

| Food Matrix | Internal Standard Used | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Reference |

| Red Yeast Rice | ¹³C-labeled CIT | 2.5 | - | - | [10] |

| Wheat Flour | ¹³C-labeled CIT | 2.5 | - | - | [10] |

| Spices (Nutmeg) | ¹³C-labeled CIT/OTA | 0.5 | 0.3 | 80-96 | [12][13] |

| Infant Cereals | - (IAC Cleanup) | 0.25 | 0.1 | >80 | [12] |

| Red Rice | ¹³C₂₀-OTA | 200 | - | 102.8 | [9][14] |

| Blood Plasma | ¹³C₃-CIT | 0.15 ng/mL | 0.07 ng/mL | - | [11] |

Table 2: Precision of a Validated Method in an Interlaboratory Study

| Matrix | Within-Lab Precision (RSDr %) | Between-Lab Precision (RSDR %) | Reference |

| Red Yeast Rice | 6.4 - 14.6 | 10.2 - 37.3 | [10][15] |

| Wheat Flour | 6.4 - 14.6 | 10.2 - 37.3 | [10][15] |

| Ginkgo Biloba Leaves | 6.4 - 14.6 | 10.2 - 37.3 | [10][15] |

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and accurate method for the quantification of citrinin in diverse and complex food matrices. The protocol outlined, based on established methodologies, offers high sensitivity and selectivity, enabling laboratories to meet stringent regulatory limits. The isotope dilution technique effectively compensates for matrix effects and variations in sample preparation, ensuring high-quality data for food safety assessment.

References

- 1. Citrinin Test Reagents - Creative Diagnostics [creative-diagnostics.com]

- 2. Citrinin: Effective mycotoxin analysis using HPLC & immunoaffinity columns [food.r-biopharm.com]

- 3. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. wur.nl [wur.nl]

- 9. fimek.edu.rs [fimek.edu.rs]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of Citrinin in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Citrinin-d6 in mycotoxin research and food safety.

Application of Citrinin-d6 in Mycotoxin Research and Food Safety

Abstract

Citrinin is a nephrotoxic mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It is a natural contaminant of various food commodities such as grains, cereals, fruits, and red yeast rice, posing a significant risk to human and animal health.[1][2] Accurate and reliable quantification of citrinin is crucial for food safety monitoring and toxicological research. The stable isotope-labeled internal standard, this compound, is instrumental in developing robust analytical methods using the isotope dilution assay principle, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach enhances the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of citrinin in food matrices.

Introduction to Citrinin and the Need for Accurate Analysis

Citrinin (CIT) is a polyketide mycotoxin first isolated from Penicillium citrinum.[3] It is known to be nephrotoxic, causing damage to the kidneys, and has also been reported to have hepatotoxic and carcinogenic properties.[1] Citrinin often co-occurs with another nephrotoxic mycotoxin, ochratoxin A, potentially leading to synergistic toxic effects. Due to its widespread occurrence in the food chain, regulatory bodies have set maximum permissible levels for citrinin in certain food products. For instance, the European Union has established a maximum limit for citrinin in food supplements based on red yeast rice.[1][4]

The accurate quantification of citrinin in complex food matrices is challenging due to the potential for signal suppression or enhancement in the mass spectrometer, known as matrix effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these issues. This compound is chemically identical to the native citrinin analyte but has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium. As it behaves identically to the native toxin during sample extraction, cleanup, and chromatographic separation, it can effectively compensate for any analyte loss or ionization variability, leading to highly accurate and precise results.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for quantifying compounds. The principle involves adding a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the beginning of the analytical process. This "isotopic spike" serves as an internal standard. The native analyte and the labeled standard are then extracted and analyzed together by LC-MS/MS. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be determined with high precision, as the ratio is largely unaffected by variations in sample recovery or matrix-induced ionization changes.

Experimental Protocols

The following protocols are adapted from validated methods for mycotoxin analysis, particularly the European Union Reference Laboratory (EURL) method for citrinin determination, and are tailored for the use of this compound.[5]

Materials and Reagents

-

Standards:

-

Citrinin (certified standard)

-

This compound (certified standard)

-

-

Solvents (LC-MS Grade):

-

Methanol

-

Acetonitrile

-

Water

-

-

Reagents:

-

Acetic Acid (glacial)

-

Ammonium Acetate

-

-

Sample Preparation Materials:

-

Polypropylene centrifuge tubes (50 mL)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Preparation of Standard and Calibration Solutions

3.2.1 Stock Solutions (100 µg/mL)

-

Prepare individual stock solutions of Citrinin and this compound in acetonitrile or methanol at a concentration of 100 µg/mL. Store at -20°C in amber vials.

3.2.2 Intermediate Standard Solutions (1 µg/mL)

-

Citrinin Intermediate Standard: Dilute 100 µL of the 100 µg/mL Citrinin stock solution with 9.9 mL of a methanol/water/acetic acid mixture (80/18/2, v/v/v).

-

This compound Internal Standard (IS) Working Solution: Dilute 100 µL of the 100 µg/mL this compound stock solution with 9.9 mL of the same diluent. A typical working concentration for the IS is 100 ng/mL, which can be prepared by a further 1:10 dilution of the 1 µg/mL solution.

3.2.3 Calibration Curve Solutions

-

Prepare a series of calibration standards by serially diluting the Citrinin intermediate standard solution. Each calibration standard must be fortified with the this compound IS working solution to a constant final concentration (e.g., 10 ng/mL).

Sample Preparation Protocol (for Cereal-Based Products)

This protocol is based on a QuEChERS-style (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[1]

-

Weighing and Spiking: Weigh 5 g of the homogenized sample into a 50 mL polypropylene tube. Add a specific volume of the this compound IS working solution (e.g., 50 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/g in the sample).

-

Extraction: Add 20 mL of an extraction solvent mixture of acetonitrile/water/acetic acid (79/20/1, v/v/v).

-

Homogenization: Cap the tube tightly and shake vigorously for 1 minute. Then, place the tube in an ultrasonic bath for 30 minutes.[6]

-

Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.

-

Dilution and Filtration: Take a 1 mL aliquot of the supernatant and transfer it to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[6]

-

Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Final Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumental Analysis

3.4.1 Liquid Chromatography (LC) Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) |

| Mobile Phase A | 5 mM Ammonium Acetate and 0.05% Acetic Acid in Water[5] |

| Mobile Phase B | 5 mM Ammonium Acetate and 0.05% Acetic Acid in Methanol[5] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30°C |

| Gradient Elution | Start at 10% B, ramp to 100% B over 10 min, hold for 12 min, return to 10% B at 22.5 min, and re-equilibrate.[3] |

3.4.2 Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The exact MRM transitions for this compound may vary slightly depending on the instrument and specific labeling pattern but can be predicted based on the structure of citrinin.

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) |

| Citrinin | ESI+ | 251.1 | 233.1 | 177.1 |

| This compound | ESI+ | 257.1 (Predicted) | 239.1 (Predicted) | 181.1 (Predicted) |

Note: The MRM transitions for Citrinin are commonly reported.[7] The transitions for this compound are predicted based on a +6 Da mass shift and should be optimized on the specific instrument used.

Data Presentation and Method Performance

The performance of the analytical method should be validated according to established guidelines (e.g., Commission Regulation (EC) No 401/2006). Key validation parameters are summarized below.

Method Validation Parameters

| Parameter | Typical Performance Criteria |

| Linearity (R²) | > 0.99 |

| Recovery | 70-120%[4][6] |

| Repeatability (RSDr) | < 15% |

| Reproducibility (RSDR) | < 25% |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg (matrix dependent)[8] |

| Limit of Quantification (LOQ) | 0.25 - 3.0 µg/kg (matrix dependent)[8] |

Occurrence Data for Citrinin in Various Food Matrices

The following table summarizes reported findings of citrinin contamination in different food products, highlighting the need for sensitive analytical methods.

| Food Matrix | Country/Region | Concentration Range (µg/kg) | Reference |

| Red Yeast Rice | Malaysia | 230 - 20,650 | |

| Rice | Canada | 700 - 1130 | |

| Rice | Japan | 49 - 92 | |

| Wheat & Maize | Croatia | <1 - 103 | |

| Wheat | Germany | <1 - 2.7 |

Visualized Workflows and Pathways

Experimental Workflow for Citrinin Analysis

Caption: Analytical Workflow for Citrinin Quantification.

Simplified Mechanism of Citrinin-Induced Toxicity

Caption: Citrinin's Mechanism of Toxicity.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of citrinin in complex matrices such as food and feed. The isotope dilution LC-MS/MS method described herein offers high accuracy, precision, and sensitivity, effectively overcoming challenges posed by matrix effects. This methodology is essential for regulatory monitoring, ensuring food safety, and supporting further research into the toxicology and exposure assessment of citrinin.

References

- 1. elearning.unito.it [elearning.unito.it]

- 2. Simultaneous analysis of Alternaria toxins and citrinin in tomato: an optimised method using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wur.nl [wur.nl]

- 5. fimek.edu.rs [fimek.edu.rs]

- 6. lcms.cz [lcms.cz]

- 7. mdpi.com [mdpi.com]

- 8. Citrinin Determination in Food and Food Supplements by LC-MS/MS: Development and Use of Reference Materials in an International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Citrinin Analysis Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of citrinin in various matrices, emphasizing the use of a deuterated or ¹³C-labeled internal standard to ensure accuracy and precision. The protocols outlined below are intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Citrinin is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It is a known nephrotoxin and can contaminate a variety of agricultural commodities such as cereals, fruits, and red yeast rice. Accurate and reliable quantification of citrinin is crucial for food safety and human health risk assessment. The use of a stable isotope-labeled internal standard, such as deuterated citrinin (e.g., d5-citrinin) or ¹³C-citrinin, is the gold standard for mycotoxin analysis. This approach, known as isotope dilution analysis, effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for the successful analysis of citrinin and depends on the complexity of the sample matrix. The primary goal is to efficiently extract citrinin and the internal standard from the sample while minimizing co-extraction of interfering substances. Common techniques include:

-

Liquid-Liquid Extraction (LLE): A fundamental technique involving the partitioning of citrinin between two immiscible liquid phases.

-

Solid-Phase Extraction (SPE): Utilizes a solid sorbent to selectively retain and elute citrinin, providing a cleaner extract. Immunoaffinity columns (IAC) are a highly specific form of SPE.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method that combines extraction with a salting-out step, followed by dispersive solid-phase extraction (dSPE) for cleanup.

Experimental Protocols

Protocol 1: Analysis of Citrinin in Red Yeast Rice Food Supplements using ¹³C₁₃-Citrinin Internal Standard

This protocol is adapted from the method described by the European Union Reference Laboratory for Mycotoxins & Plant Toxins.[1]

3.1. Materials and Reagents

-

Citrinin standard solution (100 µg/mL in acetonitrile)

-

¹³C₁₃-Citrinin standard solution (10 µg/mL in acetonitrile)[1]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Hydrochloric acid (HCl)

-

Acetic acid (HAc)

-

Sodium chloride (NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ammonium acetate

-

Dispersion solution: 10% NaCl in water containing 1% HCl + 1% HAc[1]

-

Extraction solution: Acetonitrile containing 1% HCl + 1% HAc[1]

-

Dilution solution: Methanol/water/acetic acid (80/18/2, v/v/v)[1]

-

50 mL polypropylene centrifuge tubes

-

Mechanical shaker

-

Vortex mixer

-

Centrifuge

3.2. Sample Preparation

-

Weigh an appropriate number of capsules or tablets of the red yeast rice supplement into a 500 mL polypropylene bottle.

-

Add 2.5 mL of dispersion solution per gram of sample.

-

Shake on a mechanical shaker for 15 minutes.[1]

-

Add 5.0 mL of extraction solution per gram of sample.

-

Shake on a mechanical shaker for 30 minutes.[1]

-

Transfer 15 mL of the extraction mixture (equivalent to 2 g of sample) to a 50 mL centrifuge tube.

-

Add 100 µL of ¹³C₁₃-citrinin standard solution (1.0 µg/mL).[1]

-

Add 4 g of MgSO₄ and 1 g of NaCl.[1]

-

Vortex for 30 seconds.

-

Centrifuge at 3500 rpm for 10 minutes.[1]

-

Take an aliquot of the upper acetonitrile phase and dilute it 10-fold with the dilution solution.

-

The sample is now ready for LC-MS/MS analysis.

3.3. LC-MS/MS Parameters

-

LC Column: C18 reversed-phase column (e.g., 50 x 4.6 mm, 1.8 µm)

-

Mobile Phase A: 5 mM ammonium acetate and 0.05% acetic acid in water[1]

-

Mobile Phase B: 5 mM ammonium acetate and 0.05% acetic acid in methanol[1]

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute citrinin, followed by re-equilibration.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Citrinin: Precursor ion m/z 251.1 → Product ions (e.g., m/z 233.1, 205.1)

-